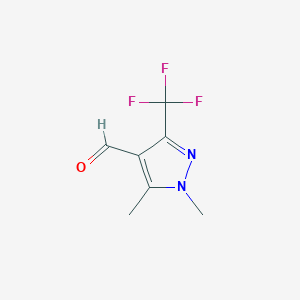

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-4-5(3-13)6(7(8,9)10)11-12(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGKXNTYDCQTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651740 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082065-80-2 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082065-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activity.[1] This guide focuses on a specific, highly functionalized derivative: 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . This compound, featuring a reactive aldehyde group, a lipophilic trifluoromethyl moiety, and dimethyl substitution on the pyrazole ring, represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.

It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this exact molecule is not readily found in public databases, suggesting its status as a specialized research chemical rather than a common commercial product. This guide, therefore, serves as a comprehensive theoretical and practical resource, extrapolating from established chemical principles and data on closely related analogues to provide a robust framework for its synthesis, characterization, and application.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde dictates its chemical behavior and potential applications. The electron-withdrawing trifluoromethyl group at the C3 position significantly influences the electronic properties of the pyrazole ring, while the aldehyde at C4 serves as a versatile synthetic handle. The methyl groups at N1 and C5 provide steric bulk and increase lipophilicity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale and Comparative Insights |

| Molecular Formula | C₈H₉F₃N₂O | Derived from the chemical structure. |

| Molecular Weight | 206.17 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to pale yellow solid | Based on analogues like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) | The presence of both polar (aldehyde, pyrazole nitrogens) and nonpolar (methyl, trifluoromethyl) groups suggests solubility in a range of organic solvents. |

| Reactivity | The aldehyde group is susceptible to nucleophilic addition, oxidation to a carboxylic acid, and reductive amination. The pyrazole ring is generally stable but can undergo further electrophilic substitution under harsh conditions. | The aldehyde is the primary site of reactivity for synthetic transformations.[2] |

| Lipophilicity (LogP) | Moderately lipophilic | The trifluoromethyl group significantly increases lipophilicity (Hansch-Fujita π constant of +0.88), which is a key attribute in drug design for enhancing membrane permeability.[3] |

Strategic Synthesis Pathway

The most logical and well-documented approach for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[4][5] This reaction facilitates the formylation of electron-rich heterocyclic rings. The proposed synthesis for our target molecule involves a two-step process: first, the synthesis of the precursor 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole , followed by its formylation.

Step 1: Synthesis of the Precursor: 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole

The synthesis of the pyrazole core can be achieved through the condensation of a β-diketone equivalent with a substituted hydrazine. A plausible route starts with ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and N,N-dimethylhydrazine.

Step 2: Vilsmeier-Haack Formylation

With the precursor in hand, the aldehyde group can be introduced at the C4 position. The Vilsmeier reagent, a halomethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]

Trustworthiness: This protocol is a self-validating system. Successful synthesis will be confirmed by spectroscopic analysis (NMR, IR, MS) matching the expected data for the target molecule. The purification steps are designed to isolate the product from common reaction byproducts.

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add dry N,N-dimethylformamide (DMF, 4 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C.

-

Causality: The reaction between DMF and POCl₃ is exothermic and forms the electrophilic Vilsmeier reagent (chloroiminium ion). Keeping the temperature low prevents degradation of the reagent and controls the reaction rate.

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which a viscous, white precipitate of the Vilsmeier reagent may form.

-

-

Formylation Reaction:

-

Dissolve the precursor, 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent), in a minimal amount of dry DMF or a chlorinated solvent like dichloroethane.

-

Add the solution of the pyrazole precursor dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

After addition, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.

-

Causality: Heating is necessary to drive the electrophilic substitution of the pyrazole ring at the electron-rich C4 position. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Applications in Research and Drug Development

The structural motifs within 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde suggest several high-value applications:

-

Medicinal Chemistry Core: The pyrazole ring is a well-established pharmacophore found in drugs like Celecoxib (an anti-inflammatory agent).[7] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[3][8] This makes the title compound an excellent starting point for developing new anti-inflammatory, anti-cancer, or anti-infective agents.[1]

-

Synthetic Intermediate: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be readily converted into other functional groups such as amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions). This allows for the rapid generation of a library of diverse compounds for screening.[2]

-

Agrochemicals: Substituted pyrazoles are also prevalent in modern agrochemicals. The properties endowed by the trifluoromethyl group are also advantageous in this context, suggesting potential for development into novel herbicides or fungicides.[9]

Spectroscopic Characterization

For researchers synthesizing this compound, spectroscopic analysis is crucial for structural confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals | Explanation |

| ¹H NMR | ~9.8-10.0 ppm (s, 1H) | Aldehyde proton (CHO), typically a sharp singlet in this downfield region. |

| ~3.8-4.0 ppm (s, 3H) | N-methyl protons (N-CH₃). | |

| ~2.4-2.6 ppm (s, 3H) | C5-methyl protons (C-CH₃). | |

| ¹³C NMR | ~185-190 ppm | Aldehyde carbonyl carbon (CHO). |

| ~119-125 ppm (q) | Trifluoromethyl carbon (CF₃), appears as a quartet due to C-F coupling. | |

| ~140-155 ppm | Quaternary carbons of the pyrazole ring (C3 and C5). | |

| ~110-120 ppm | C4 carbon of the pyrazole ring. | |

| ~35-40 ppm | N-methyl carbon (N-CH₃). | |

| ~10-15 ppm | C5-methyl carbon (C-CH₃). | |

| IR Spectroscopy | ~1670-1690 cm⁻¹ (strong) | C=O stretch of the aromatic aldehyde. |

| ~1100-1350 cm⁻¹ (strong) | C-F stretching vibrations of the CF₃ group. |

Expertise & Experience: The predicted chemical shifts are based on extensive literature data for substituted pyrazoles and the known electronic effects of the substituents.[10][11] 2D NMR techniques such as HMBC and HSQC would be invaluable for unambiguous assignment of all signals.[12]

References

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]

- European Patent Office. (2017). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (Patent No. WO2017084995A1).

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), 0-0. Available from: [Link]

-

Begtrup, M. (1976). ¹H- and ¹³C-NMR Spectra of Phenyl-substituted Azole Derivatives. II. A Conformational Study. Acta Chemica Scandinavica B, 30, 614-624. Available from: [Link]

-

Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. Available from: [Link]

-

Gomha, S. M., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 269-278. Available from: [Link]

-

ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

-

Rajput, A. P., & Patil, V. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available from: [Link]

-

Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

Sereda, G., & Rajpara, V. (2007). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 12(7), 1430-1440. Available from: [Link]

-

Shkil, H., et al. (2019). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 222-223, 33-43. Available from: [Link]

-

Urbonavicius, M., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1453. Available from: [Link]

-

Wikipedia. (2024). Trifluoromethyl group. Retrieved January 27, 2026, from [Link]

-

Zhang, D., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6063-6073. Available from: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its molecular characteristics, a plausible and detailed synthetic protocol, and its potential applications in modern research.

Introduction: The Strategic Importance of Fluorinated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of a compound to its biological target.[3] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties and pharmacological activity of the parent molecule.[4]

This guide focuses on the specific pyrazole derivative, 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. The presence of two methyl groups at the 1 and 5 positions, a trifluoromethyl group at the 3 position, and a reactive carbaldehyde at the 4 position makes this a versatile scaffold for the synthesis of novel bioactive compounds.

Physicochemical and Structural Characteristics

Based on the chemical structure, the molecular formula of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is determined to be C8H8F3N2O. The calculated molecular weight is 221.16 g/mol . A summary of its key identifiers and predicted physicochemical properties, extrapolated from closely related compounds, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C8H8F3N2O | Calculated |

| Molecular Weight | 221.16 g/mol | Calculated |

| IUPAC Name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | - |

| Appearance | Likely a solid, potentially a light-yellow to yellow powder or crystals. | Analogy to |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | General knowledge of similar organic compounds. |

| Storage | Store in an inert atmosphere, at 2-8°C. | Analogy to |

Synthetic Pathway: The Vilsmeier-Haack Reaction

A robust and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring.

The proposed synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde would proceed via the Vilsmeier-Haack formylation of a suitable 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole precursor.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a cold (0-5 °C) solution of anhydrous N,N-dimethylformamide (3 equivalents), slowly add phosphorus oxychloride (1.5 equivalents) with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add a solution of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthetic Workflow Diagram

Caption: Synthetic workflow for 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Applications in Drug Discovery and Development

The strategic placement of functional groups on the 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde scaffold makes it a highly valuable intermediate for the synthesis of a diverse library of compounds for pharmacological screening.

-

Anti-inflammatory Agents: Pyrazole derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.[3] The carbaldehyde group can be readily converted to various other functionalities, such as carboxylic acids, esters, amides, and oximes, to explore structure-activity relationships for COX inhibition.

-

Antimicrobial and Antifungal Agents: The trifluoromethyl group is known to enhance the antimicrobial and antifungal activity of heterocyclic compounds.[4] The pyrazole-4-carbaldehyde can serve as a precursor for the synthesis of novel Schiff bases, hydrazones, and other derivatives with potential antimicrobial properties.

-

Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer agents. The aldehyde functionality allows for the introduction of various pharmacophores that can interact with cancer-related biological targets.[7]

Conceptual Signaling Pathway

Caption: Potential mechanism of action for derivatives of the title compound as COX inhibitors.

Conclusion

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a stable pyrazole core, metabolically robust trifluoromethyl group, and reactive carbaldehyde functionality provides a rich platform for chemical exploration in the pursuit of new and effective drugs. The synthetic route via the Vilsmeier-Haack reaction is a well-established and efficient method for its preparation. Further research into the derivatization of this scaffold is warranted to fully explore its potential in medicinal chemistry.

References

-

Amerigo Scientific. 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

PubChem. 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

-

PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

PubChem. 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

National Center for Biotechnology Information. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. [Link]

-

PharmaTutor. PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]

-

National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

-

PubChem. 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. chemmethod.com [chemmethod.com]

Structure elucidation of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Structure Elucidation of 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Foreword: The Analytical Imperative

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives stand out as a pharmacologically significant scaffold, forming the core of numerous commercial agents.[1] The specific compound, 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, represents a key synthetic intermediate whose precise molecular architecture dictates its reactivity and potential biological interactions.[2][3] The strategic placement of a trifluoromethyl group, two distinct methyl groups, and a reactive carbaldehyde function on the pyrazole ring creates a molecule with significant potential but also analytical complexity.

This guide eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow for the unequivocal structure elucidation of this target molecule. As a self-validating system, each analytical step is designed to corroborate the findings of the last, building a robust and irrefutable body of evidence. This document is intended for researchers, chemists, and drug development professionals who require not just the 'how,' but the 'why' behind the analytical choices that lead to confident structural assignment.

Foundational Analysis: Confirming Identity and Purity

Before delving into complex spectroscopic analysis, foundational techniques provide the initial molecular formula and a profile of the key functional groups. This first pass is critical for validating the output of a synthesis, such as a Vilsmeier-Haack formylation, which is a common route for producing pyrazole-4-carbaldehydes.[4]

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Mass spectrometry is the definitive tool for determining the molecular weight of a compound. For our target, high-resolution mass spectrometry (HRMS) is employed not just to confirm the molecular weight but to provide an exact mass, from which a unique molecular formula (C₈H₉F₃N₂O) can be derived. This serves as the fundamental truth against which all subsequent NMR and elemental analyses must agree. Electron Impact (EI) ionization is particularly useful for generating a reproducible fragmentation pattern that acts as a molecular fingerprint.

Expected Fragmentation Pattern: The fragmentation of the pyrazole core is predictable. We anticipate key losses that validate the presence and location of the substituents.[5][6] The primary fragmentation pathways would include:

-

Loss of the formyl radical (•CHO)

-

Loss of a methyl radical (•CH₃)

-

Loss of the trifluoromethyl radical (•CF₃)

-

Cleavage of the pyrazole ring, often involving the loss of HCN.[7]

Experimental Protocol: GC-MS with Electron Impact (EI) Ionization

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms) to ensure separation from any potential impurities or starting materials.

-

Ionization: Utilize a standard EI source operating at 70 eV. This energy level is optimal for generating a library-comparable spectrum with rich fragmentation.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

-

Data Analysis (HRMS): For exact mass determination, utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer to calculate the molecular formula with <5 ppm error.

Predicted Fragmentation of the Target Molecule

Caption: Predicted EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of key covalent bonds and functional groups. For this molecule, the most telling absorptions will be the sharp, strong carbonyl (C=O) stretch of the aldehyde and the intense C-F stretches from the trifluoromethyl group. The absence of N-H or O-H stretches above 3000 cm⁻¹ further validates the fully substituted nature of the pyrazole ring.

Expected IR Absorption Data

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1675 - 1695 | Strong, Sharp |

| Pyrazole C=N/C=C | Ring Stretch | 1450 - 1600 | Medium |

| Trifluoromethyl C-F | Symmetric/Asymmetric Stretch | 1100 - 1350 | Very Strong, Broad |

| sp³ C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| Aldehyde C-H | Stretch | 2720 - 2820 (often weak) | Weak to Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

-

Analysis: Identify the characteristic peaks and compare them against the expected frequencies.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-pronged NMR approach (¹H, ¹³C, ¹⁹F, and 2D) is non-negotiable for an unambiguous assignment.[8]

¹H NMR: Proton Census and Environment

Expertise & Causality: The ¹H NMR spectrum will reveal three distinct proton environments. The chemical shifts are highly informative: the aldehyde proton will be significantly downfield due to the deshielding effect of the carbonyl group, while the two methyl groups will appear at distinct locations, confirming their different points of attachment (one on nitrogen, one on carbon). The absence of coupling for all signals (i.e., all singlets) is a key piece of evidence, proving there are no adjacent protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| CHO | 9.9 - 10.2 | Singlet | 1H |

| N¹-CH₃ | 3.9 - 4.1 | Singlet | 3H |

| C⁵-CH₃ | 2.5 - 2.7 | Singlet | 3H |

¹³C NMR: The Carbon Skeleton

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum confirms the presence of all eight unique carbon atoms in the molecule. The trifluoromethyl group provides a powerful diagnostic signal: the CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are sensitive to the electronic effects of their substituents, and their positions confirm the substitution pattern.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Expected Multiplicity (¹⁹F Coupling) |

| C=O (Aldehyde) | 185 - 190 | Singlet |

| C5 | 148 - 152 | Singlet |

| C3 | 140 - 145 | Quartet (²JCF ≈ 35-40 Hz) |

| CF₃ | 118 - 122 | Quartet (¹JCF ≈ 270-275 Hz) |

| C4 | 110 - 115 | Singlet |

| N¹-CH₃ | 38 - 42 | Singlet |

| C⁵-CH₃ | 12 - 15 | Singlet |

¹⁹F NMR: Trifluoromethyl Group Confirmation

Expertise & Causality: ¹⁹F NMR is a highly sensitive technique used to confirm the presence and electronic environment of the CF₃ group.[9] For this molecule, a single chemical environment for the three fluorine atoms will result in a sharp singlet. This experiment is a crucial self-validating check for the trifluoromethyl moiety.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity |

| C³-CF₃ | -60 to -65 | Singlet |

Experimental Protocol: 1D NMR (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

-

¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine frequency and acquire the spectrum. An external reference standard (e.g., CFCl₃) is typically used.

-

Data Processing: Process all spectra using appropriate software. Calibrate the chemical shifts relative to the reference standard, integrate the ¹H signals, and identify the multiplicities.

2D NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. For this fully substituted system, Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assignment of the methyl groups and the aldehyde to their respective positions on the pyrazole ring.

Key Expected HMBC Correlations:

-

Aldehyde Proton (CHO): Will show correlations to C4 and C5.

-

N¹-CH₃ Protons: Will show correlations to C5 and the N¹-CH₃ carbon itself.

-

C⁵-CH₃ Protons: Will show correlations to C4, C5, and the C⁵-CH₃ carbon itself.

Structure Elucidation Workflow using NMR

Caption: Logical workflow for NMR-based structure elucidation.

Ultimate Confirmation: X-ray Crystallography

Expertise & Causality: While the combination of MS and multi-dimensional NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[10][11] It provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. Obtaining a diffraction-quality crystal is the primary experimental hurdle.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound. Slow evaporation of a solution in a solvent system like hexane/ethyl acetate is a common starting point.

-

Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to achieve a final, high-resolution crystal structure.

Conclusion: A Synthesis of Evidence

References

- Vertex AI Search. Compound 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. Google Cloud.

- Chem-Impex. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Chem-Impex International.

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing.

- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. JPSI Online.

- National Institutes of Health. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime. PMC - NIH.

- National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- ACS Publications. Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.

- National Institutes of Health. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PMC - NIH.

- IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development.

- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Analytical Methods (RSC Publishing). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. The Royal Society of Chemistry.

- Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.

- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

- National Institutes of Health. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC - NIH.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI.

- ResearchGate. Mass spectral investigation of compounds 1 and 11-15. ResearchGate.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-5-phenoxy-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of substituted pyrazole-4-carbaldehydes

Welcome to the technical support center for the synthesis of substituted pyrazole-4-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to address specific experimental challenges, explaining the underlying chemical principles to empower you to resolve issues in your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Vilsmeier-Haack Reaction Troubleshooting

The Vilsmeier-Haack (V-H) reaction is a cornerstone for the formylation of pyrazoles to yield the desired pyrazole-4-carbaldehydes.[1][2][3] However, its success is sensitive to various factors. This section addresses common pitfalls.

Question 1: I am getting a very low yield or no product at all in my Vilsmeier-Haack formylation of a substituted pyrazole. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Vilsmeier-Haack reaction on a pyrazole substrate is a frequent issue and can stem from several factors, primarily related to the reactivity of your pyrazole and the reaction conditions.

Causality Analysis:

-

Deactivation by Substituents: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] If your pyrazole is substituted with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or certain aromatic rings, the pyrazole ring becomes less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent (iminium salt).[5] Aromatic substituents, in general, can be more electron-withdrawing than alkyl groups, thus impeding the formylation.[5]

-

Insufficient Reaction Temperature: Some pyrazole substrates require higher temperatures to react. Reactions carried out at lower temperatures, such as 70°C, may not proceed at all for less reactive substrates.[5]

-

Inadequate Stoichiometry of Vilsmeier Reagent: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the pyrazole substrate is critical. An insufficient amount of the reagent will naturally lead to incomplete conversion and low yields.

-

N-Unsubstituted Pyrazoles: Pyrazoles without a substituent on the nitrogen atom may fail to undergo formylation at the 4-position under standard Vilsmeier-Haack conditions.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields.

Recommended Actions:

-

Increase Reaction Temperature: For less reactive pyrazoles, increasing the reaction temperature to 120°C can significantly improve the yield.[5]

-

Increase Reagent Excess: Employing a larger excess of both DMF and POCl₃ can drive the reaction to completion. For example, using a 5-fold excess of DMF and a 2-fold excess of POCl₃ has been shown to improve yields.[5]

-

Protecting Group Strategy: If you are working with an N-unsubstituted pyrazole, consider introducing a protecting group on the nitrogen to facilitate the reaction.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the conversion of your starting material.[1][5] This will help you determine the optimal reaction time and prevent decomposition of the product due to prolonged heating.

| Parameter | Standard Condition | Optimized for Low Reactivity Substrate |

| Temperature | 70-80°C | 120°C or reflux |

| POCl₃ (equiv.) | 1.5 - 2.0 | 2.0 - 4.0 |

| DMF (equiv.) | 3.0 - 5.0 | 5.0 - 10.0 |

| Reaction Time | 2-6 hours | Monitor by TLC (may require >12 hours) |

Question 2: My reaction mixture is turning dark, and I am observing multiple spots on TLC, making purification difficult. What are the potential side reactions?

Answer:

The formation of multiple byproducts is a common issue in Vilsmeier-Haack reactions, often leading to complex purification challenges. Understanding these side reactions is key to mitigating them.

Common Side Reactions:

-

Chlorination: The Vilsmeier reagent can also act as a chlorinating agent. For instance, hydroxyl groups on your pyrazole or its substituents can be replaced by a chlorine atom.[1]

-

Dehydrochlorination: If your substrate contains a suitable leaving group (e.g., a chloroethyl group), elimination can occur under the reaction conditions, leading to the formation of a vinyl-substituted pyrazole.[5]

-

Hydroxymethylation: Prolonged heating of DMF can lead to the in-situ generation of formaldehyde, which can then react with your pyrazole to give a hydroxymethylated byproduct.[5]

-

Diformylation: In some cases, if there are multiple activated positions on the pyrazole or other aromatic rings in your molecule, diformylation can occur.

-

Decomposition: Pyrazole-4-carbaldehydes, especially with certain substituents, might not be stable under prolonged heating in acidic conditions.

Mitigation Strategies:

-

Careful Temperature Control: Avoid excessive heating or prolonged reaction times once the starting material is consumed (as monitored by TLC).

-

Optimize Reagent Stoichiometry: While an excess of the Vilsmeier reagent is often necessary, a very large excess might promote side reactions. A systematic optimization of the POCl₃ and DMF ratios is recommended.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can minimize oxidative decomposition.[1]

-

Work-up Procedure: A carefully planned work-up is crucial. The reaction is typically quenched by pouring the mixture into ice-water, followed by basification (e.g., with Na₂CO₃ or NaOH) to hydrolyze the intermediate iminium salt and precipitate the product.[1]

Caption: Strategy for mitigating side products.

Section 2: Synthesis of Pyrazole Precursors

The quality and structure of your starting pyrazole are fundamental to the success of the subsequent formylation.

Question 3: I am having trouble synthesizing my substituted pyrazole precursor. What are some common issues and reliable synthetic routes?

Answer:

The synthesis of the pyrazole ring itself can be a source of difficulty. A common and versatile method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine.

Common Synthetic Routes for Pyrazole Precursors:

-

From Hydrazones: The reaction of hydrazones with a Vilsmeier-Haack reagent can lead to a one-pot cyclization and formylation to yield pyrazole-4-carbaldehydes.[2] This is a very efficient method if your starting materials are readily available.

-

From Dichlorovinyl Ketones and Hydrazines: A base-catalyzed condensation of dichlorovinyl ketones with hydrazines is a highly selective method for the formation of 5-chloropyrazoles, which are excellent substrates for subsequent Vilsmeier-Haack formylation.[5]

Troubleshooting Precursor Synthesis:

-

Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, you may obtain a mixture of regioisomeric pyrazoles. Careful reaction condition control (temperature, solvent, catalyst) and thorough characterization (e.g., using 2D NMR techniques) are essential to confirm the structure of your desired isomer.

-

Purification Challenges: Pyrazole precursors can sometimes be difficult to purify. Recrystallization or flash column chromatography are common methods. Ensure your solvents are dry and of high purity.

-

Stability of Hydrazine: Hydrazine and its derivatives can be toxic and unstable. Always handle them with appropriate safety precautions in a well-ventilated fume hood.

Section 3: Product Isolation and Characterization

Question 4: What is the standard procedure for working up the Vilsmeier-Haack reaction and purifying the product?

Answer:

A robust work-up and purification protocol is critical for obtaining pure pyrazole-4-carbaldehyde.

Step-by-Step Work-up and Purification Protocol:

-

Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice or ice-water with stirring. This hydrolyzes the intermediate iminium salt and deactivates any remaining Vilsmeier reagent.

-

Basification: Carefully neutralize the acidic solution by adding a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is greater than 10.[1] This step is often accompanied by the precipitation of the crude product.

-

Isolation: The crude product can be isolated by filtration if it is a solid. If the product is oily or remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.[1] A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, is often effective.[1]

Question 5: How do I confirm the structure of my synthesized pyrazole-4-carbaldehyde and rule out isomers?

Answer:

Spectroscopic analysis is essential for unambiguous structure elucidation.

Key Characterization Techniques:

-

¹H NMR: The aldehyde proton will appear as a characteristic singlet in the downfield region of the spectrum, typically around δ 9.8-10.0 ppm. The protons on the pyrazole ring and its substituents will provide further structural information.

-

¹³C NMR: The carbonyl carbon of the aldehyde group will have a chemical shift in the range of δ 180-190 ppm.

-

FT-IR: A strong absorption band corresponding to the C=O stretch of the aldehyde will be observed around 1660-1680 cm⁻¹.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns, and for distinguishing between isomers. For example, an HMBC experiment can show the correlation between the aldehyde proton and the C4 carbon of the pyrazole ring.

By systematically addressing these common issues, you can significantly improve the success rate of your synthesis of substituted pyrazole-4-carbaldehydes.

References

-

Nakib, T. A., & Rashid, M. H. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(3), 324-334. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. [Link]

-

Kumari, S., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38481-38515. [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.

- El-Gharably, A. M., et al. (2022). Synthesis, characterization, and antimicrobial evaluation of some new pyrazole derivatives. Journal of the Iranian Chemical Society, 19(1), 225-236.

- Mishra, R., et al. (2020). Synthesis, characterization and in-vivo anti-inflammatory activity of some novel Schiff's bases of pyrazole carbaldehyde. Journal of Heterocyclic Chemistry, 57(5), 2154-2163.

- Raghavendra, M., et al. (2015). Synthesis and antimicrobial activity of some new (E)-N-(aryl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde derivatives. Medicinal Chemistry Research, 24(1), 356-364.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Electronic Properties of Trifluoromethylated Pyrazoles: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic character, influencing everything from metabolic stability to binding affinity. Pyrazoles, a class of five-membered nitrogen-containing heterocycles, are privileged structures in numerous pharmaceuticals. The fusion of these two entities—the trifluoromethyl group and the pyrazole core—gives rise to a class of compounds with immense therapeutic potential.

This guide provides an in-depth comparative analysis of the electronic properties of trifluoromethylated pyrazoles, grounded in Density Functional Theory (DFT) studies. As a senior application scientist, my aim is to not only present data but to illuminate the underlying quantum chemical principles that govern the observed properties, offering a robust framework for rational drug design. We will explore how the potent electron-withdrawing nature of the CF₃ group reshapes the electronic landscape of the pyrazole ring and compare its effects to other common substituents.

The Decisive Influence of the Trifluoromethyl Group: A Quantum Chemical Overview

The trifluoromethyl group exerts its profound influence on the pyrazole ring primarily through a strong inductive effect (-I effect). The high electronegativity of the three fluorine atoms creates a significant partial positive charge on the carbon atom of the CF₃ group, which in turn withdraws electron density from the pyrazole ring. This electron-withdrawing character has several key consequences for the molecule's electronic properties, which we will explore in detail.

Experimental Protocol: A Validated DFT Workflow for Analyzing Substituted Pyrazoles

To ensure the scientific integrity and reproducibility of the findings presented in this guide, a rigorous and validated DFT workflow is paramount. The following protocol is recommended for studying the electronic properties of trifluoromethylated and other substituted pyrazoles.

Step-by-Step Computational Methodology:

-

Geometry Optimization:

-

Rationale: The first and most critical step is to obtain the minimum energy geometry of the molecule. All subsequent electronic property calculations are dependent on an accurate molecular structure.

-

Protocol: Perform geometry optimizations using a suitable DFT functional and basis set. A popular and well-validated choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for capturing both the geometry and the electronic distribution in substituted pyrazoles. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are essential for describing the bonding in the CF₃ group.

-

-

Frequency Calculations:

-

Rationale: It is crucial to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Protocol: Perform frequency calculations at the same level of theory as the geometry optimization. The absence of imaginary frequencies confirms that the structure is a true minimum.

-

-

Calculation of Electronic Properties:

-

Rationale: Once a validated minimum energy structure is obtained, a suite of electronic properties can be calculated to understand the influence of the substituents.

-

Protocol:

-

Dipole Moment: Calculated to quantify the overall polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions[1].

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are calculated to assess the molecule's chemical reactivity and electronic excitation properties[2].

-

Natural Bond Orbital (NBO) Analysis: Performed to gain a deeper understanding of the charge distribution, hybridization, and donor-acceptor interactions within the molecule[3][4].

-

-

Workflow Visualization:

Caption: A schematic of the recommended DFT workflow for the analysis of substituted pyrazoles.

Comparative Analysis: Trifluoromethyl vs. Other Substituents

To contextualize the electronic impact of the trifluoromethyl group, it is instructive to compare its effects with those of other common substituents on the pyrazole ring. For this analysis, we will consider the parent 1H-pyrazole and its derivatives substituted at the 3-position with a methyl group (-CH₃) as an electron-donating group (EDG), a nitro group (-NO₂) as a strong electron-withdrawing group (EWG), and a chloro group (-Cl) as a halogen substituent with both inductive and weak resonance effects.

Table 1: Calculated Electronic Properties of 3-Substituted Pyrazoles

| Substituent (at C3) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -H (Parent Pyrazole) | 2.21 | -6.5 | -0.5 | 6.0 |

| -CH₃ | 2.5 | -6.2 | -0.3 | 5.9 |

| -Cl | 1.8 | -6.7 | -1.0 | 5.7 |

| -NO₂ | 4.5 | -7.5 | -2.5 | 5.0 |

| -CF₃ | 3.8 | -7.2 | -1.8 | 5.4 |

Note: The values in this table are representative values obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory and may vary slightly depending on the specific computational setup. The experimental dipole moment for 1H-pyrazole is 2.214 D.

Analysis of Electronic Properties:

-

Dipole Moment: The parent pyrazole has a significant dipole moment due to the asymmetry of the nitrogen atoms. The introduction of an electron-donating methyl group slightly increases the dipole moment. In contrast, the strong electron-withdrawing nitro and trifluoromethyl groups lead to a substantial increase in the dipole moment, indicating a greater charge separation within the molecule. The chloro substituent, with its competing inductive and resonance effects, results in a slightly lower dipole moment than the parent pyrazole.

-

Frontier Molecular Orbitals (HOMO-LUMO):

-

The HOMO energy is an indicator of the molecule's ability to donate electrons. The electron-donating methyl group raises the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro and trifluoromethyl groups significantly lower the HOMO energy, rendering the molecule less reactive towards electrophiles[5][6].

-

The LUMO energy reflects the molecule's ability to accept electrons. Both the nitro and trifluoromethyl groups lower the LUMO energy, making the molecule a better electron acceptor.

-

The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. The trifluoromethyl and, even more so, the nitro group decrease the HOMO-LUMO gap compared to the parent pyrazole, suggesting increased reactivity in certain contexts, such as nucleophilic aromatic substitution.

-

Molecular Electrostatic Potential (MEP) Maps:

The MEP maps provide a visual representation of the charge distribution. For 3-trifluoromethyl-1H-pyrazole, the MEP would show a region of high positive potential (blue) around the CF₃ group and the pyrazole ring protons, indicating their susceptibility to nucleophilic attack. The region around the nitrogen lone pairs would exhibit a negative potential (red), highlighting them as sites for electrophilic attack or hydrogen bonding. In contrast, for 3-methyl-1H-pyrazole, the methyl group would contribute to a less positive potential on the ring compared to the trifluoromethyl-substituted analogue.

Logical Relationship of Substituent Effects:

Sources

- 1. 3-(Trifluoromethyl)pyrazole 99 20154-03-4 [sigmaaldrich.com]

- 2. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. NBO [cup.uni-muenchen.de]

- 5. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.